molecular formula C19H21N3O B2932861 1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide CAS No. 1448053-47-1

1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide

Cat. No.: B2932861
CAS No.: 1448053-47-1
M. Wt: 307.397
InChI Key: JTHVQJFVVVEYDE-UHFFFAOYSA-N
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Description

1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring system

Preparation Methods

The synthesis of 1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Core: This step involves the cyclization of appropriate precursors to form the indazole ring system.

    Introduction of the Methyl Group: Methylation of the indazole nitrogen is achieved using methylating agents such as methyl iodide under basic conditions.

    Attachment of the Phenylbutan-2-yl Group: This step involves the alkylation of the indazole core with a phenylbutan-2-yl halide.

    Formation of the Carboxamide Moiety: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylbutan-2-yl group, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-methyl-N-(4-phenylbutan-2-yl)-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:

    1-methyl-N-(4-phenylbutan-2-yl)piperidin-4-amine: This compound shares a similar phenylbutan-2-yl group but differs in the core structure, which is a piperidine instead of an indazole.

    methyl N-(4-phenylbutan-2-yl)carbamate: This compound also contains a phenylbutan-2-yl group but has a carbamate moiety instead of a carboxamide.

Properties

IUPAC Name

1-methyl-N-(4-phenylbutan-2-yl)indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14(12-13-15-8-4-3-5-9-15)20-19(23)18-16-10-6-7-11-17(16)22(2)21-18/h3-11,14H,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHVQJFVVVEYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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